molecular formula C30H28N2S B3292765 Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate CAS No. 88064-53-3

Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate

Cat. No.: B3292765
CAS No.: 88064-53-3
M. Wt: 448.6 g/mol
InChI Key: VDZMUGDCMNHVQI-UHFFFAOYSA-M
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Description

Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate: is a chemical compound with the molecular formula C30H30N2S. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a pyridinium ring substituted with cyclohexyl and triphenyl groups, and a thiocyanate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 1-cyclohexyl-2,4,6-triphenylpyridine with thiocyanic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyridinium salts.

Scientific Research Applications

Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and related compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of materials with specific properties, such as ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can participate in various biochemical pathways, influencing cellular processes. The thiocyanate group may also play a role in its biological activity by interacting with specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, chloride
  • Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, bromide
  • Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, iodide

Uniqueness

Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical and biological properties compared to its halide counterparts. The thiocyanate group can participate in unique substitution reactions and may exhibit different biological activities.

Properties

IUPAC Name

1-cyclohexyl-2,4,6-triphenylpyridin-1-ium;thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N.CHNS/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1-3/h1-3,5-10,13-18,21-22,27H,4,11-12,19-20H2;3H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZMUGDCMNHVQI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(#N)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574921
Record name 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88064-53-3
Record name 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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